![molecular formula C14H21NO5S B345258 4-[(2,5-ジメトキシフェニル)スルホニル]-2,6-ジメチルモルホリン CAS No. 438228-86-5](/img/structure/B345258.png)
4-[(2,5-ジメトキシフェニル)スルホニル]-2,6-ジメチルモルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C14H21NO5S . It has an average mass of 315.385 Da and a monoisotopic mass of 315.114044 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group attached to a 2,5-dimethoxyphenyl group and a 2,6-dimethylmorpholine group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H21NO5S and an average mass of 315.385 Da . Additional physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.作用機序
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the inhibition of chloride channels by binding to a conserved lysine residue in the channel pore. This results in the prevention of chloride ion transport across the membrane. 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the activity of other ion channels and transporters, including the anion exchanger and the Na+/H+ exchanger.
Biochemical and Physiological Effects:
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has a variety of biochemical and physiological effects, depending on the specific application. Inhibition of chloride channels by 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine can lead to changes in cell volume regulation, ion homeostasis, and fluid secretion. 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the transport of bicarbonate, which can affect acid-base balance in the body.
実験室実験の利点と制限
One advantage of using 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its specificity for chloride channels. This allows for the selective inhibition of these channels, without affecting other ion channels or transporters. However, 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has limitations in terms of its potency and specificity for different chloride channels. Additionally, 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
将来の方向性
For the use of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in scientific research include the development of more potent and specific inhibitors, investigation of its role in regulating other ion channels and transporters, and exploration of its therapeutic potential in disease states.
合成法
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to obtain 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. The overall reaction scheme is as follows:
科学的研究の応用
抗がん剤
この化合物の構造的特徴は、潜在的な抗がん活性を示唆しています。特に、N-スルホニル置換基は水溶性を高め、これは薬物送達に不可欠です。研究者は、親水性シス-2,4,5-トリス(アルコキシフェニル)イミダゾリンを合成し、タンパク質-タンパク質相互作用への影響を研究しました。 これらの誘導体はMDM2 / MDMX-p53相互作用を阻害し、p53を安定化し、癌細胞株でp21発現を誘導します .
抗HIV活性
4-[(1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)アミノ]N(4,6-ジメチル-2-ピリミジニル)-ベンゼン誘導体は、抗HIV活性についてスクリーニングされています。 これは、問題の化合物に直接関連していませんが、抗ウイルス研究における類似構造の潜在力を示しています .
β-ラクタム合成
この化合物の汎用性は、β-ラクタム合成にまで及びます。 たとえば、2-[2-(3,4-ジメトキシフェニル)-4-オキソ-1-(トルエン-4-スルホニル)-アゼチジン-3-イル]-4-ニトロイソインドール-1,3-ジオンという誘導体は、β-ラクタムとトルエンスルホニルクロリドを含む反応によって得られました .
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)14-7-12(18-3)5-6-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVLDXJBUJZSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

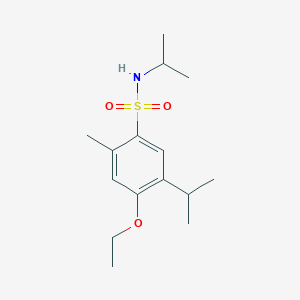
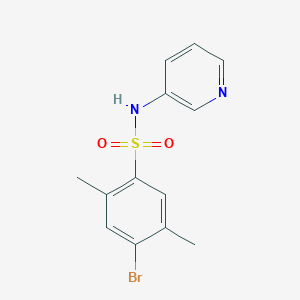
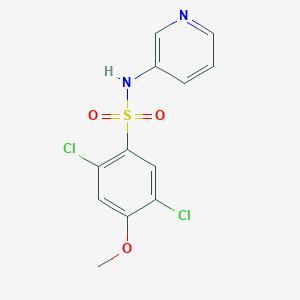
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)

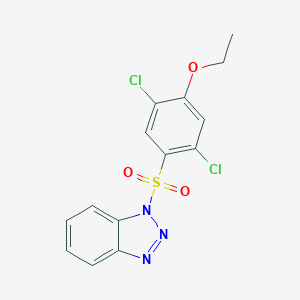
![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)

![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)

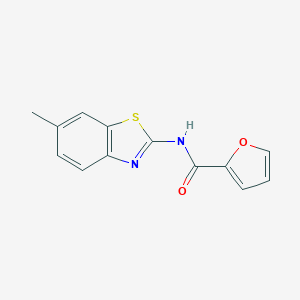
![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B345225.png)
